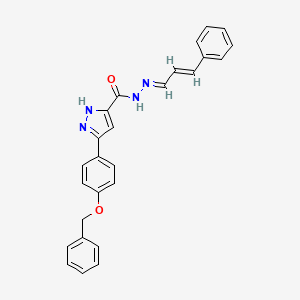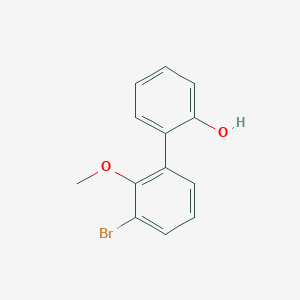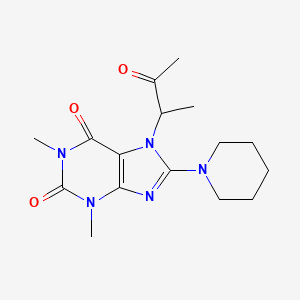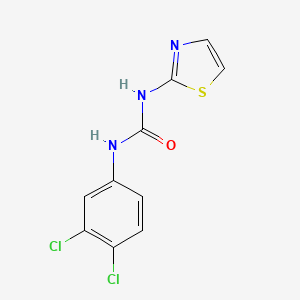
9-(1-Bromoethylidene)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1-Bromoethylidene)-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a bromoethylidene group attached to the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Bromoethylidene)-9H-fluorene typically involves the bromination of fluorene derivatives. One common method is the reaction of fluorene with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 9-(1-Bromoethylidene)-9H-fluorene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of substituted fluorenes with various functional groups.
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorene alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(1-Bromoethylidene)-9H-fluorene is used as a building block in organic synthesis for the preparation of more complex molecules
Biology and Medicine: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals and bioactive molecules. Its derivatives may exhibit properties such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and liquid crystals. Its unique structural features contribute to the development of materials with desirable optical and electronic properties.
Wirkmechanismus
The mechanism of action of 9-(1-Bromoethylidene)-9H-fluorene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
9-(1-Bromoethylidene)thioxanthene: Similar in structure but contains a sulfur atom in place of one of the carbon atoms in the fluorene core.
9-(1-Bromoethylidene)anthracene: Similar in structure but contains an anthracene core instead of a fluorene core.
Uniqueness: 9-(1-Bromoethylidene)-9H-fluorene is unique due to its specific substitution pattern and the presence of the bromoethylidene group. This structural feature imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
16504-39-5 |
|---|---|
Molekularformel |
C15H11Br |
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
9-(1-bromoethylidene)fluorene |
InChI |
InChI=1S/C15H11Br/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3 |
InChI-Schlüssel |
RCJZQEPPACNPLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2=CC=CC=C2C3=CC=CC=C31)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Chlorophenyl)[2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11975351.png)
![(2E)-N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenylprop-2-enamide](/img/structure/B11975355.png)


![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide](/img/structure/B11975366.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11975376.png)
![9-Bromo-2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975382.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11975390.png)
![methyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975398.png)



